molecular formula C₆H₁₃D₃ClN B1162751 N-Methyl-1-pentanamine-d3 Hydrochloride

N-Methyl-1-pentanamine-d3 Hydrochloride

Cat. No.: B1162751
M. Wt: 140.67
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-pentanamine-d3 Hydrochloride is a deuterated tertiary amine hydrochloride featuring a linear aliphatic pentyl chain, a methyl group substituted with three deuterium atoms (CD₃) at the nitrogen, and a hydrochloride counterion. The isotopic labeling (d3) enhances its molecular weight slightly compared to the non-deuterated form, making it particularly valuable as an internal standard in mass spectrometry (MS)-based analytical workflows. Its primary applications lie in pharmacokinetic studies and quantitative analysis, where isotopic differentiation ensures minimal interference with non-deuterated analytes during detection .

Properties

Molecular Formula

C₆H₁₃D₃ClN

Molecular Weight

140.67

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Methyl-1-pentanamine-d3 Hydrochloride with structurally related amine hydrochlorides, emphasizing molecular features, applications, and analytical methodologies.

Structural and Functional Differences

This compound Structure: Linear aliphatic chain (C₅), deuterated N-methyl group (CD₃). Key Feature: Isotopic labeling for analytical specificity. Application: Internal standard in LC-MS/GC-MS for quantifying non-deuterated analogs.

N-Methyl-1-phenylethanamine Hydrochloride Structure: Phenyl-substituted ethylamine backbone with N-methylation. Application: Pharmaceutical intermediate or stimulant candidate .

Memantine Hydrochloride

  • Structure : Adamantane-derived bulky tertiary amine.
  • Key Feature : Rigid polycyclic structure enables NMDA receptor antagonism.
  • Application : Alzheimer’s disease treatment; analyzed via UV-spectrophotometry .

Chlorphenoxamine Hydrochloride Structure: Diphenhydramine analog with a chlorine substituent. Key Feature: Anticholinergic and antihistaminic properties. Application: Parkinson’s disease symptom management; stability assessed via HPLC .

Dosulepin Hydrochloride Structure: Tricyclic dibenzothiepine core. Key Feature: Dual serotonin-norepinephrine reuptake inhibition. Application: Tricyclic antidepressant; quantified via RP-HPLC .

Fluoxetine Hydrochloride

  • Structure : Aromatic ether with trifluoromethyl group.
  • Key Feature : Selective serotonin reuptake inhibition (SSRI).
  • Application : Major antidepressant; analyzed via spectrophotometry .

Physicochemical and Analytical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Structural Highlights Primary Application Analytical Method
N-Methyl-1-pentanamine-d3 HCl C₆H₁₄D₃N·HCl ~141.5 Linear chain, CD₃ group Analytical standard LC-MS/GC-MS
N-Methyl-1-phenylethanamine HCl C₉H₁₄NCl 171.5 Phenyl group, N-methyl Pharmaceutical intermediate HPLC
Memantine HCl C₁₂H₂₁N·HCl 215.5 Adamantane core Alzheimer’s therapy Spectrophotometry
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 344.3 Diphenhydramine analog, Cl Antiparkinsonian Stability-indicating HPLC
Dosulepin HCl C₁₉H₂₁NS·HCl 317.5 Tricyclic ring system Antidepressant RP-HPLC
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl 345.5 Trifluoromethyl, ether linkage SSRI antidepressant Spectrophotometry

Research Findings

  • Deuterated Compounds in Analytics: N-Methyl-1-pentanamine-d3 HCl’s isotopic labeling reduces signal overlap in MS, improving quantification accuracy for non-deuterated amines in biological matrices .
  • Structural Impact on Bioactivity : Bulky substituents (e.g., memantine’s adamantane) enhance receptor selectivity, while linear chains (e.g., pentanamine derivatives) favor metabolic stability .
  • Analytical Methodologies : HPLC dominates for polar amines (e.g., dosulepin), whereas spectrophotometry suits aromatic systems (e.g., fluoxetine) .

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